molecular formula C9H11NOS B14841524 3-Cyclopropoxy-4-(methylthio)pyridine

3-Cyclopropoxy-4-(methylthio)pyridine

Cat. No.: B14841524
M. Wt: 181.26 g/mol
InChI Key: LWWBQFJHHUEXDH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine can be achieved through several methods. One common approach involves the use of pyridine derivatives and appropriate reagents to introduce the cyclopropoxy and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-(methylsulfanyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where the cyclopropoxy or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Scientific Research Applications

3-Cyclopropoxy-4-(methylsulfanyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The cyclopropoxy and methylsulfanyl groups impart unique properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biological processes and pathways, making the compound of interest in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-4-(methylsulfanyl)pyridine include:

Uniqueness

The uniqueness of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine lies in its specific combination of the cyclopropoxy and methylsulfanyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

3-cyclopropyloxy-4-methylsulfanylpyridine

InChI

InChI=1S/C9H11NOS/c1-12-9-4-5-10-6-8(9)11-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

LWWBQFJHHUEXDH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1)OC2CC2

Origin of Product

United States

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